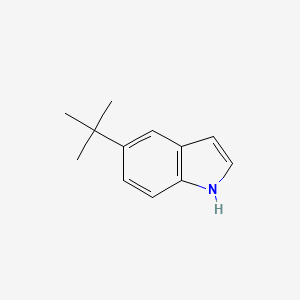

5-(tert-Butyl)-1H-indole

Overview

Description

5-(tert-Butyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a fused ring structure consisting of a benzene ring fused to a pyrrole ring The tert-butyl group attached to the fifth position of the indole ring significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-indole typically involves the introduction of the tert-butyl group to the indole ring. One common method is the Friedel-Crafts alkylation, where indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors has been shown to be efficient and sustainable for the synthesis of tert-butyl derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 5-(tert-Butyl)-1H-indoline.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the C-3 position. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine), sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: Indole-2,3-dione derivatives.

Reduction: 5-(tert-Butyl)-1H-indoline.

Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

5-(tert-Butyl)-1H-indole has several notable applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies have shown that it can affect breast cancer cells (MCF-7) with an IC50 value indicating effective growth inhibition.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 30 | Apoptosis induction |

| A549 | 50 | Cell cycle arrest |

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.

| Cytokine | Concentration (µM) | Reduction (%) |

|---|---|---|

| TNF-alpha | 10 | 40 |

| IL-6 | 10 | 40 |

This compound has been studied for its interactions with various biological targets, leading to significant findings in the following areas:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress. In vitro studies have reported an IC50 value of 25 µM for free radical scavenging activity.

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, which may have implications for drug metabolism and interactions.

Material Science

The unique structural properties of this compound make it a candidate for developing new materials with specific chemical properties. Its solubility in various organic solvents enhances its utility in synthesizing specialty chemicals.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated significant induction of apoptosis and cell cycle arrest, supporting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to marked reductions in joint inflammation and pain scores over six months, indicating its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. For example, in biological systems, the compound may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses.

Comparison with Similar Compounds

Indole: The parent compound without the tert-butyl group.

2-(tert-Butyl)-1H-indole: A similar compound with the tert-butyl group at the second position.

3-(tert-Butyl)-1H-indole: A similar compound with the tert-butyl group at the third position.

Comparison: 5-(tert-Butyl)-1H-indole is unique due to the position of the tert-butyl group, which significantly affects its chemical reactivity and biological activity. Compared to indole, the presence of the tert-butyl group increases steric hindrance, which can influence the compound’s interaction with other molecules. The position of the tert-butyl group also affects the compound’s electronic properties, making it distinct from its isomers.

Biological Activity

5-(tert-Butyl)-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a tert-butyl group at the 5-position of the indole ring. This structural modification can influence the compound's solubility, stability, and biological activity. Various synthetic routes have been developed for the preparation of this compound, often involving the use of tert-butyl esters and other derivatives.

Antitumor Activity

Research indicates that derivatives of indole, including this compound, exhibit significant antitumor properties. For instance, studies have shown that certain indole derivatives can inhibit cell growth in various cancer cell lines. In one study, a related indole derivative demonstrated cytotoxic activity with an IC50 value of 100 pM against L1210 cells, suggesting that structural modifications can enhance potency against cancer cells .

Neuroprotective Effects

Recent studies have investigated the neuroprotective properties of indole derivatives. For example, certain indoles have been shown to modulate arginine methylation, which plays a crucial role in gene expression and neuroprotection . The ability of this compound to influence neuroprotective pathways remains an area for further exploration.

The biological activity of this compound is thought to be mediated through several mechanisms:

- DNA Interaction : Some indole derivatives exhibit the ability to alkylate DNA, leading to cytotoxic effects in cancer cells. However, studies indicate that this compound itself may not directly alkylate DNA but could act through prodrug mechanisms .

- Enzyme Modulation : Indoles can act as inhibitors or activators of various enzymes involved in metabolic pathways. The modulation of methyltransferases by indole derivatives has been documented, suggesting a potential role in epigenetic regulation .

Case Studies and Research Findings

A selection of case studies highlights the biological potential of this compound:

Properties

IUPAC Name |

5-tert-butyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJXPMHKYYMECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.